molecular formula C7H14ClNO3 B7638464 Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride

Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B7638464
M. Wt: 195.64 g/mol
InChI Key: ODUCKGUXKAMEAN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrrolidine ring with hydroxyl and carboxylate functional groups.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxy-1-methylpyrrolidine-2-carboxylic acid.

  • Reaction Steps: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Process: For large-scale production, a continuous process may be employed to streamline the synthesis and improve efficiency.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.

  • Reduction: The pyrrolidine ring can undergo reduction to form a piperidine derivative.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-keto-1-methylpyrrolidine-2-carboxylate.

  • Reduction: Formation of 1-methylpiperidine-2-carboxylate.

  • Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-1-methylpiperidine-2-carboxylate hydrochloride: Similar structure but with a piperidine ring instead of pyrrolidine.

  • Methyl 4-hydroxy-1-ethylpyrrolidine-2-carboxylate hydrochloride: Similar structure but with an ethyl group instead of methyl.

Uniqueness: Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring structure, which can influence its reactivity and applications.

Properties

IUPAC Name

methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(9)3-6(8)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUCKGUXKAMEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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